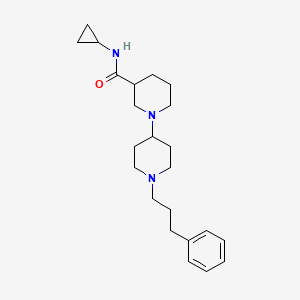![molecular formula C18H21N5O B6085298 6-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6085298.png)
6-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone, commonly known as PP2, is a selective inhibitor of Src family kinases (SFKs). SFKs play a crucial role in cellular signaling pathways, including cell proliferation, differentiation, and survival. PP2 has been widely used in scientific research to study the role of SFKs in various biological processes.
作用机制
PP2 selectively inhibits 6-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cellular signaling pathways. PP2 has been shown to inhibit the activity of several 6-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone, including Src, Lyn, Fyn, and Yes.
Biochemical and Physiological Effects:
PP2 has been shown to have several biochemical and physiological effects. Inhibition of 6-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone by PP2 has been shown to reduce cell proliferation and induce apoptosis in cancer cells. PP2 has also been shown to reduce inflammation in animal models of arthritis and to improve cardiac function in animal models of heart failure.
实验室实验的优点和局限性
PP2 has several advantages for lab experiments. It is a selective inhibitor of 6-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone, which allows for the specific study of SFK-mediated signaling pathways. PP2 has also been shown to have low toxicity in animal models, which makes it a safe and reliable tool for scientific research.
However, there are also some limitations to the use of PP2 in lab experiments. PP2 has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results. PP2 is also a synthetic compound, which can limit its applicability in certain biological systems.
未来方向
There are several future directions for the study of PP2 and 6-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone. One potential direction is the development of more selective SFK inhibitors that can target specific SFK isoforms. Another direction is the study of the role of 6-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone in immune cells and their potential as therapeutic targets for autoimmune diseases. Additionally, the use of PP2 in combination with other drugs or therapies could lead to more effective treatments for cancer and other diseases.
合成方法
PP2 can be synthesized using a multi-step process involving the reaction of 2-chloro-6-propylamino-4(3H)-pyrimidinone with 4,6,7-trimethyl-2-aminobenzimidazole. The resulting intermediate is then treated with sodium hydroxide to produce PP2. The synthesis of PP2 is well-established and has been reported in several scientific publications.
科学研究应用
PP2 has been extensively used in scientific research to study the role of 6-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone in various biological processes. 6-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone are involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Aberrant activation of 6-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone has been implicated in several diseases, including cancer, inflammation, and cardiovascular diseases. PP2 has been used to study the role of 6-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone in these diseases and to develop potential therapeutic interventions.
属性
IUPAC Name |
4-propyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-5-6-13-9-16(24)22-18(20-13)23-17-19-12(4)14-7-10(2)11(3)8-15(14)21-17/h7-9H,5-6H2,1-4H3,(H2,19,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOKZVVTPCZZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)NC2=NC(=C3C=C(C(=CC3=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-propyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6085227.png)
![2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B6085232.png)

![N-{[1'-(4-fluorophenyl)-1,4'-bipiperidin-3-yl]methyl}-2-thiophenecarboxamide](/img/structure/B6085240.png)
![2-[3-(3,4-dimethoxyphenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6085243.png)
![2-(benzylthio)-N-(2-mercapto-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6085251.png)
![2-(4-{[3-(hydroxymethyl)-3-(2-methylbenzyl)-1-piperidinyl]methyl}phenoxy)ethanol](/img/structure/B6085259.png)
![2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6085268.png)

![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B6085283.png)
![2-[4-[1-(2,3-dihydro-1H-inden-5-yl)-4-piperidinyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6085284.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(3-pyridinyl)propanamide](/img/structure/B6085291.png)
![{3-benzyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B6085312.png)
![2-[(5-cyano-6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclopentylacetamide](/img/structure/B6085324.png)